(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Overview
Description
(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidinols. It features a complex structure with a pyrrolidine ring, a morpholine ring, and a benzyl group substituted with fluorine and methoxy groups. Compounds like this are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group with fluorine and methoxy substitutions can be introduced via nucleophilic substitution or other coupling reactions.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions could target the carbonyl groups if present in intermediates.
Substitution: The benzyl group with fluorine and methoxy substitutions can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand or catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(3-chloro-4-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol**: Similar structure with a chlorine substitution instead of fluorine.
- (3S,4S)-1-(3-fluoro-4-methoxybenzyl)-4-(4-piperidinyl)-3-pyrrolidinol**: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
Fluorine Substitution: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.
Morpholine Ring: The morpholine ring may impart unique pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
(3S,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-3-2-12(8-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODIHKCPAGZGU-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(C(C2)O)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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